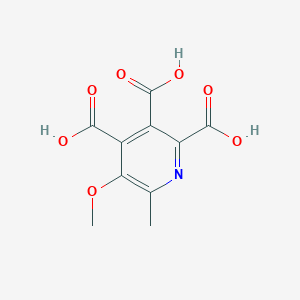
4,4'-Phosphanediylbis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . It is widely used in various industrial applications due to its excellent antioxidant properties.
Métodos De Preparación
The synthesis of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus trichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions where the phenolic hydrogen atoms are replaced by other functional groups.
Hydrolysis: The compound can hydrolyze to form bis(2,6-di-tert-butylphenol) and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in preventing oxidative damage in biological systems.
Mecanismo De Acción
The antioxidant activity of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant . The compound interacts with molecular targets involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar compounds to 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) include:
2,4-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant additive in biolubricants.
Compared to these compounds, 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) offers unique advantages due to its phosphorus-containing structure, which enhances its antioxidant performance and stability in various applications.
Propiedades
Número CAS |
848650-08-8 |
|---|---|
Fórmula molecular |
C28H43O2P |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phosphanylphenol |
InChI |
InChI=1S/C28H43O2P/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
Clave InChI |
PZTFWKINMFJUHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


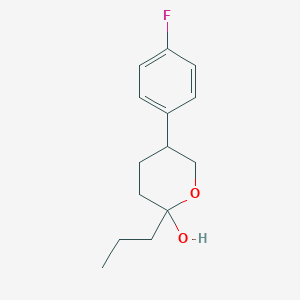
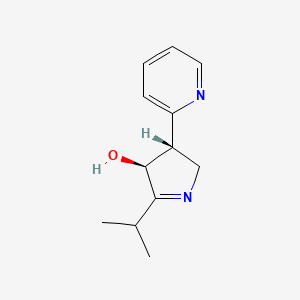
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
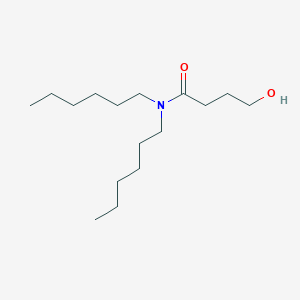

methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
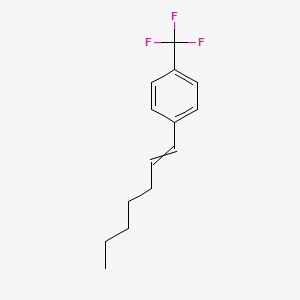

![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)

![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
